molecular formula C19H19N3O3 B7681352 2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide

2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide

Katalognummer: B7681352
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: VDJANNPIVRCGKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as PZM21 and belongs to the class of opioids. PZM21 is a highly selective mu-opioid receptor agonist that has been found to produce potent analgesia in animal models without inducing respiratory depression or addiction.

Wirkmechanismus

PZM21 is a highly selective mu-opioid receptor agonist that binds to the mu-opioid receptor in the brain and spinal cord. The activation of the mu-opioid receptor by PZM21 leads to the inhibition of the release of neurotransmitters that are involved in the transmission of pain signals. This results in the reduction of pain sensation.
Biochemical and Physiological Effects:
PZM21 has been found to produce potent analgesia in animal models without inducing respiratory depression, addiction, or other side effects that are commonly associated with opioids. PZM21 has also been found to have potential therapeutic properties in the treatment of depression and anxiety. In addition, PZM21 has been found to have a longer duration of action compared to other opioids.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using PZM21 in lab experiments include its potent analgesic properties, selectivity for the mu-opioid receptor, and lack of respiratory depression and addiction. However, the limitations of using PZM21 in lab experiments include its complex synthesis method and limited availability.

Zukünftige Richtungen

There are several future directions for the research on PZM21. One direction is the development of more efficient synthesis methods to increase the availability of PZM21 for research purposes. Another direction is the investigation of the potential therapeutic properties of PZM21 in the treatment of depression and anxiety. Additionally, more research is needed to understand the mechanism of action of PZM21 and its effects on other neurotransmitters and receptors in the brain. Finally, the potential use of PZM21 in clinical trials for the treatment of pain and other neurological disorders should be explored.
Conclusion:
In conclusion, PZM21 is a highly selective mu-opioid receptor agonist that has gained significant attention in scientific research due to its potential therapeutic properties. PZM21 has been found to produce potent analgesia in animal models without inducing respiratory depression or addiction. The complex synthesis method and limited availability of PZM21 are the main limitations for its use in lab experiments. However, the potential therapeutic properties of PZM21 in the treatment of depression and anxiety and its longer duration of action compared to other opioids make it a promising compound for future research.

Synthesemethoden

The synthesis of PZM21 is a complex process that involves several steps. The first step is the synthesis of 2-aminophenol, which is then reacted with formaldehyde to produce 2-(hydroxymethyl)aniline. The second step involves the reaction of 2-(hydroxymethyl)aniline with 2-phenylacetyl chloride to produce 2-(2-phenylacetylamino)phenylmethanol. The final step involves the reaction of 2-(2-phenylacetylamino)phenylmethanol with 5-methyl-3-oxazolidinone to produce PZM21.

Wissenschaftliche Forschungsanwendungen

PZM21 has been extensively studied in animal models for its analgesic properties. It has been found to produce potent analgesia without inducing respiratory depression or addiction. PZM21 has also been found to be effective in reducing neuropathic pain and inflammatory pain. In addition to its analgesic properties, PZM21 has been found to have potential therapeutic properties in the treatment of depression and anxiety.

Eigenschaften

IUPAC Name

2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-10-17(22-25-13)21-19(24)18(15-7-3-2-4-8-15)20-16-9-5-6-14(11-16)12-23/h2-11,18,20,23H,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJANNPIVRCGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)NC3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.